molecular formula C12H19N3O4 B14467141 2'-Deoxy-5-propylcytidine CAS No. 66270-33-5

2'-Deoxy-5-propylcytidine

Cat. No.: B14467141
CAS No.: 66270-33-5
M. Wt: 269.30 g/mol
InChI Key: WEAUJIMRWXTPBB-IVZWLZJFSA-N
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Description

2’-Deoxy-5-propylcytidine is a synthetic nucleoside analog, structurally related to cytidine It is characterized by the presence of a propyl group at the 5-position of the cytidine base and the absence of a hydroxyl group at the 2’ position of the ribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-5-propylcytidine typically involves the modification of cytidine or its derivatives. One common approach is the alkylation of 2’-deoxycytidine with a propylating agent under controlled conditions. The reaction may involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the nucleoside, followed by the addition of a propyl halide (e.g., propyl bromide) to introduce the propyl group at the 5-position .

Industrial Production Methods

Industrial production of 2’-Deoxy-5-propylcytidine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-5-propylcytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-propyluracil, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

2’-Deoxy-5-propylcytidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Deoxy-5-propylcytidine involves its incorporation into DNA during replication. Once incorporated, it can interfere with the normal function of DNA polymerases, leading to the inhibition of DNA synthesis. This can result in the disruption of cell division and the induction of apoptosis in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy-5-propylcytidine is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and potentially improve its efficacy as a therapeutic agent .

Properties

CAS No.

66270-33-5

Molecular Formula

C12H19N3O4

Molecular Weight

269.30 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidin-2-one

InChI

InChI=1S/C12H19N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,2-4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1

InChI Key

WEAUJIMRWXTPBB-IVZWLZJFSA-N

Isomeric SMILES

CCCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CCCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O

Origin of Product

United States

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